molecular formula C14H13N3O3 B11137616 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-ethyl-1,3-oxazole-4-carbonitrile

5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-ethyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11137616
M. Wt: 271.27 g/mol
InChI Key: OGLVUNMEBAXZIW-UHFFFAOYSA-N
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Description

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring a benzodioxole moiety, an oxazole ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Amination: The benzodioxole derivative is then reacted with an appropriate amine to introduce the amino group.

    Oxazole Ring Formation: The final step involves the cyclization of the intermediate with ethyl isocyanate to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-ETHYL-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-ethyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C14H13N3O3/c1-2-13-17-10(6-15)14(20-13)16-7-9-3-4-11-12(5-9)19-8-18-11/h3-5,16H,2,7-8H2,1H3

InChI Key

OGLVUNMEBAXZIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)NCC2=CC3=C(C=C2)OCO3)C#N

Origin of Product

United States

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